Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate

Stereochemistry Enantiomeric purity Structural comparison

Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate (CAS 286946-66-5) is a synthetic, chiral small molecule with a molecular formula of C14H16N2O3 and a molecular weight of 260.29 g/mol. It features a rigid 2,6-diazabicyclo[3.2.1]octane core , an N6-benzyl carbamate (Cbz) protecting group, and a ketone at the 3-position.

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
CAS No. 286946-66-5
Cat. No. B1508024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
CAS286946-66-5
Molecular FormulaC14H16N2O3
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESC1C2CC(=O)NC1CN2C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C14H16N2O3/c17-13-7-12-6-11(15-13)8-16(12)14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,17)
InChIKeyDGUFBLOUBUHGLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate (CAS 286946-66-5): A Defined (1R,5R)-Diazabicyclic Intermediate for Pharmaceutical Research


Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate (CAS 286946-66-5) is a synthetic, chiral small molecule with a molecular formula of C14H16N2O3 and a molecular weight of 260.29 g/mol . It features a rigid 2,6-diazabicyclo[3.2.1]octane core , an N6-benzyl carbamate (Cbz) protecting group, and a ketone at the 3-position. This specific (1R,5R) stereoisomer is a key building block in medicinal chemistry, valued for introducing conformational rigidity and defined stereochemistry into target molecules .

1
Defined (1R,5R) chiral intermediate
Supports stereocontrolled synthesis
2
Orthogonal Cbz protecting group
Enables selective N6 deprotection
3
C-3 ketone functionalization handle
Broadens derivatization scope

Procurement Risk of Interchanging Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate with Generic Diazabicyclic Alternatives


Replacing Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate with generic 2,6-diazabicyclo[3.2.1]octane or other analogs during synthesis introduces significant risk of project failure. Even minor structural variations, such as a protected vs. unprotected amine or a shift in bridgehead substitution, can completely abolish desired biological activity in downstream candidates [1]. The compound's specific N6-Cbz group, ketone functionalization, and (1R,5R) stereochemistry collectively dictate its reactivity and the final configuration of complex target molecules, making direct substitution without re-optimizing the entire synthetic route infeasible [2], .

Stereochemistry mismatch with racemate or (1S,5S) may alter downstream configuration and yield.
Unprotected core or Boc analog cannot replicate orthogonal deprotection sequence.
Reduced or alkylated analogs lack the ketone handle, limiting derivatization pathways.

Quantitative Differentiation Evidence for Procuring Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate


Absolute (1R,5R) Stereochemistry vs. Racemates or Alternative Isomers

This product is explicitly the (1R,5R)-stereoisomer, as confirmed by multiple commercial suppliers . While the racemic mixture or the (1S,5S)-enantiomer may be found under similar names or CAS numbers, they are distinct chemical entities. For applications such as β-lactamase inhibitor synthesis, the (2S,5R) configuration in the final drug, derived from specific starting material stereochemistry, is critical for biological activity [1]. Procuring the undefined racemate or an unverified isomer risks incorporating the wrong enantiomer, potentially halving the yield of the desired diastereomer or producing an inactive final compound.

Enantiomeric excess
Head-to-head
>99% e.e. (target) vs. 0% e.e. (racemate)
Supports enantiomer-specific synthesis workflow
Confirmed by chiral HPLC
Stereochemistry Enantiomeric purity Structural comparison

N6-Cbz Protection: Enables Orthogonal Deprotection vs. Acid-Labile Boc Analogs

This compound features a benzyl carbamate (Cbz) protecting group on the N6 nitrogen. A key comparator is tert-butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate, which uses an acid-labile Boc group . The Cbz group is removed by hydrogenolysis, conditions under which many other functional groups and protecting groups (like Boc, which requires acid) are stable. This orthogonality is crucial for multi-step synthesis of complex molecules [1]. The unprotected 2,6-diazabicyclo[3.2.1]octane core itself is a simpler building block that lacks this critical handle for selective functionalization .

Deprotection orthogonality
Head-to-head
Cbz (H2/Pd-C) vs. Boc (TFA)
Enables orthogonal protecting group strategy
Selective N6 deprotection without affecting acid-labile groups
Protecting group strategy Orthogonal chemistry Synthetic intermediate

C-3 Ketone vs. Reduced or Alkylated Analogs: Enabling Key Derivatization Chemistry

The 3-oxo (ketone) group is a versatile synthetic handle absent in fully reduced diazabicyclic scaffolds. For instance, while 2-methyl-2,6-diazabicyclo[3.2.1]octane is a simple bicyclic amine , this compound's ketone allows for reductive aminations, Grignard additions, and Wittig reactions . This enables the direct introduction of diverse chemical moieties at the C-3 position, a key point for structure-activity relationship (SAR) exploration in drug discovery. The ketone also influences the ring's conformation, potentially impacting binding affinity in biological targets compared to a saturated analog .

Synthetic utility
Class-level
Ketone enables nucleophilic additions vs. reduced analog
Broadens derivatization scope
Data to verify for specific reactions
Ketone reactivity Synthetic handle Derivatization

Commercially Demonstrated Purity Profile vs. Undefined or Lower-Purity Alternatives

Reputable suppliers provide this compound with a guaranteed purity specification, typically 98% or higher . This contrasts with generic, low-purity offerings that may contain significant amounts of unidentified impurities, potentially originating from alternative synthetic routes . A defined purity profile is a critical procurement parameter, as impurities can act as catalyst poisons in subsequent steps or be carried through to the final product, complicating purification and characterization. The documented appearance (off-white to slight yellow solid) and storage conditions also serve as quality benchmarks .

Purity specification
Head-to-head
98% (HPLC)
Supports reproducible synthesis
Supplier-reported purity
Purity QC Procurement specification

Validated Application Scenarios for Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate Based on Core Evidence


Synthesis of Optically Active β-Lactamase Inhibitors

This is the primary documented application for this scaffold. The (1R,5R)-stereochemistry of Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate is essential for synthesizing the (2S,5R)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid core found in potent, broad-spectrum β-lactamase inhibitors like zidebactam and WCK 4234 [1][2]. The orthogonal Cbz group allows for selective deprotection to install the critical carboxylic acid moiety without disturbing other sensitive parts of the molecule [1].

Scaffold-Hopping and Conformational Constraint Studies in CNS Drug Discovery

The 2,6-diazabicyclo[3.2.1]octane scaffold has been employed as a conformationally constrained surrogate for piperazine rings in CNS targets like the mu-opioid receptor [3] and in the optimization of maraviroc [4]. This specific compound, with its ketone and Cbz functionalities, serves as a strategic late-stage intermediate for introducing diverse substituents at defined vectors, enabling systematic SAR exploration of this rigidified pharmacophore to improve affinity, selectivity, and metabolic stability over flexible piperazine-based leads [4].

Development of Herbicide Safeners and Agrochemical Intermediates

Research has demonstrated the use of novel diazabicyclo derivatives as herbicide safeners, compounds that selectively protect crops from herbicide injury [5]. This compound's structural features, particularly the ketone for derivatization and the removable Cbz group for further functionalization, make it an ideal precursor for generating libraries of these protective agents, facilitating the screening of structure-activity relationships for enhanced crop selectivity [5].

Enzyme Inhibition and Biocatalysis Research

This compound's rigid, chiral scaffold is a valuable framework for investigating enzyme-inhibitor interactions. Some stereospecific 2,6-diazabicyclo[3.2.1]octane derivatives have been identified as competitive inhibitors of excitatory amino acid transporters (EAATs) . The ketone can serve as a substrate for stereospecific reductions, allowing researchers to study enzymatic transformations on this complex, bridged ring system for the synthesis of enantiomerically pure intermediates [6].

Application
Selection Property
Validation Focus
β-Lactamase inhibitor intermediate research
Defined (1R,5R) stereochemistry
Confirm enantiomeric excess by chiral HPLC
CNS constrained scaffold studies
Orthogonal Cbz protection
Verify selective N6 deprotection
Agrochemical safener development
Ketone derivatization handle
Assess reactivity in target reactions
Enzyme inhibition studies
High purity profile
Verify purity by HPLC before use
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